5-{[2-(2-butylpyrrolidin-1-yl)-2-oxoethyl]thio}-3-ethyl-1H-1,2,4-triazole
Overview
Description
The compound “5-{[2-(2-butylpyrrolidin-1-yl)-2-oxoethyl]thio}-3-ethyl-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole . Triazole compounds, including this one, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The pyrrolidine ring, a five-membered nitrogen heterocycle, is also present in this compound . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , has been reported in the literature . These derivatives were designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A review on the synthesis methods of triazole compounds from various nitrogen sources has been summarized .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives was confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . These derivatives were synthesized from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines was achieved under mild, neutral conditions with the liberation of alcohol as a by-product .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be inferred from their molecular structure. The molecular weight of 1,2,4-triazole is 69.0653 . The presence of nitrogen atoms in the triazole ring allows these compounds to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives is related to their ability to bind in the biological system with a variety of enzymes and receptors . They were designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Future Directions
The future directions for research on “5-{[2-(2-butylpyrrolidin-1-yl)-2-oxoethyl]thio}-3-ethyl-1H-1,2,4-triazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the therapeutic importance of triazole derivatives, there is interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Properties
IUPAC Name |
1-(2-butylpyrrolidin-1-yl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-3-5-7-11-8-6-9-18(11)13(19)10-20-14-15-12(4-2)16-17-14/h11H,3-10H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOIWXRRNOJITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1C(=O)CSC2=NNC(=N2)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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